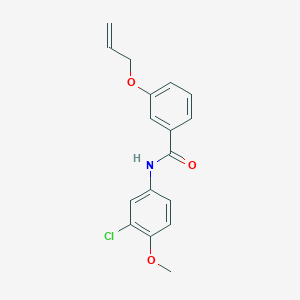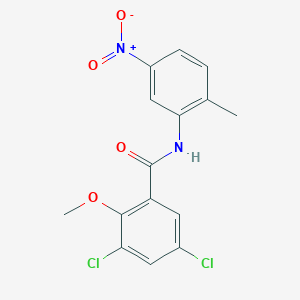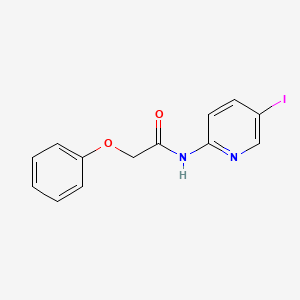![molecular formula C16H25NO2 B4410058 {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4410058.png)
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol
Übersicht
Beschreibung
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. MPMP belongs to the class of compounds known as beta blockers, which are commonly used to treat various cardiovascular diseases.
Wirkmechanismus
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol acts as a beta blocker by binding to beta-adrenergic receptors and inhibiting the action of adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, this compound reduces the workload of the heart and decreases blood pressure, making it an effective treatment for hypertension and heart failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action as a beta blocker. By reducing heart rate and blood pressure, this compound can improve cardiac function and reduce the risk of cardiovascular events. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to block beta-adrenergic receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol in lab experiments is its well-established mechanism of action as a beta blocker. This makes it a useful tool for studying the role of beta-adrenergic receptors in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other beta blockers, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol. One area of interest is its potential use in the treatment of anxiety and depression, as beta blockers have been shown to have anxiolytic and antidepressant effects. Another area of interest is the development of more potent and selective beta blockers based on the structure of this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol has been extensively studied for its potential application in the treatment of cardiovascular diseases, such as hypertension and heart failure. It has been shown to have a high affinity for beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as beta blockers have been shown to have anxiolytic and antidepressant effects.
Eigenschaften
IUPAC Name |
[2-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-7-10-17(11-8-14)9-4-12-19-16-6-3-2-5-15(16)13-18/h2-3,5-6,14,18H,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBXPEUZZDHGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4409975.png)
![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4409977.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine](/img/structure/B4409986.png)
![1-{2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409991.png)
![3-methyl-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4410002.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride](/img/structure/B4410007.png)

![4-{4-[(4-methylphenyl)thio]butyl}morpholine hydrochloride](/img/structure/B4410040.png)
![methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4410046.png)
![1-(2-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4410050.png)

![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)
